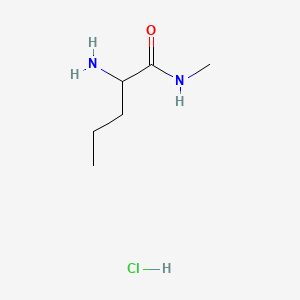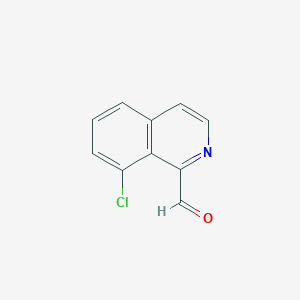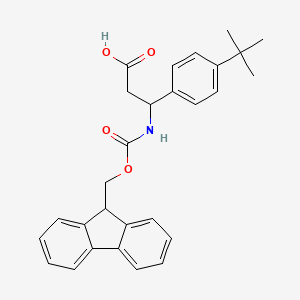
n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxypropyl group and a trifluoromethyl group attached to a benzene ring, along with two amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with 3-methoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
n1-(3-Methoxypropyl)benzene-1,2-diamine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
4-(Trifluoromethyl)benzene-1,2-diamine: Lacks the methoxypropyl group, which may influence its solubility and biological activity.
Uniqueness
n1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both the methoxypropyl and trifluoromethyl groups. These functional groups confer distinct chemical and physical properties, making the compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15F3N2O |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
1-N-(3-methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H15F3N2O/c1-17-6-2-5-16-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7,16H,2,5-6,15H2,1H3 |
Clave InChI |
KIWFRQFQJXXMPA-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)












